molecular formula C10H12N2O2 B14778721 4,4'-Bipyridine dihydrate

4,4'-Bipyridine dihydrate

Cat. No.: B14778721
M. Wt: 192.21 g/mol
InChI Key: SMEGNDLCVNPDNK-UHFFFAOYSA-N
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Description

4,4'-Bipyridine dihydrate (C₁₀H₈N₂·2H₂O) is a crystalline compound formed by coordinating two water molecules with 4,4'-bipyridine, a rigid, linear organic ligand consisting of two pyridine rings connected at the 4-positions. Its crystal structure, determined via single-crystal X-ray diffraction, reveals a monoclinic system (space group P2₁/c) with lattice parameters a = 7.128 Å, b = 11.244 Å, c = 9.719 Å, and β = 105.26°. The structure is stabilized by O–H⋯N hydrogen bonds between water molecules and pyridyl nitrogen atoms, forming a layered arrangement . This compound is widely utilized in coordination chemistry for constructing metal-organic frameworks (MOFs) and supramolecular networks due to its ability to act as a bridging ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Bipyridine dihydrate can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, 4,4’-Bipyridine dihydrate is often produced through catalytic coupling reactions. The process typically involves the use of metal catalysts under controlled temperature and pressure conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4'-Bipyridine derivatives have versatile applications in high-tech fields like molecular machines and motors, with a growing interest in their chromic characteristics, responding to stimuli like light, heat, solvents, chemical species, and pressure . The dihedral angle between pyridine rings in 4,4'-bipyridine is crucial for responsiveness to external stimuli such as electricity, light, heat, pressure, and solvent polarity .

Table of Applications

ApplicationDescription
Molecular Machines and Motors4,4′-bipyridine derivatives are employed in numerous high-tech applications including molecular motors, machines .
Chromic SensorsViologens can operate as sensors in solid state and solution phase, undergoing reversible electrochromic and photochromic cycles .
Supramolecular ChemistryZwitterionic viologens build supramolecular architectures with interesting optical properties under pressure .
Regulation of Lipid Metabolismbis(4,4'-dimethyl-2,2'-bipyridine)oxidovanadium(IV) sulfate dihydrate has a significant effect on lipid parameters .
Synthesis4,4'-bipyridine is a scaffold in 3D self-assembled structures, which can be modified with substituents to change the properties of the final compound .
Blood Circulation ImprovementExtracts of Danshen-Honghua herb can improve blood hemorheology indexes and coagulation parameters .

Case Studies

  • Vapochromic aptitude of viologen crystals: Exposure of the crystals in vapors of amines, they became deep violet . This chromic behavior is attributed to the formation of the corresponding betaines upon deprotonation of the N-vicinal methylene groups .
  • High-pressure behavior of zwitterionic viologens: A crystal has a yellow color at ambient pressure, it becomes red under high pressure (2.8 GPa) and green right after decompression but regains its initial yellow color after remaining at ambient pressure for some time .
  • Regulation of lipid metabolism by vanadium complexes: Bis(4,4'-dimethyl-2,2'-bipyridine)oxidovanadium(IV) sulfate dihydrate shows the most significant effect on lipid parameters in rats fed with high-fat diet .
  • Improving blood circulation with herbal extracts: Danshen-Honghua herb pair with different preparations (alcohol, 50% alcohol and water) on blood rheology and coagulation functions in acute blood stasis rats . The high dose group of 50% alcohol extract had the best effect of promoting blood circulation and removing blood .

Mechanism of Action

The mechanism of action of 4,4’-Bipyridine dihydrate involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can exhibit various chemical and physical properties, making them useful in catalysis, materials science, and other fields .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Table 1: Structural Comparison of 4,4'-Bipyridine Derivatives

Compound Molecular Formula Crystal System Key Structural Features Applications
4,4'-Bipyridine dihydrate C₁₀H₈N₂·2H₂O Monoclinic Layered H-bonding networks, O–H⋯N interactions MOFs, catalysis
Viologen (N,N'-dimethyl-4,4'-bipyridinium dichloride) C₁₂H₁₄Cl₂N₂ Orthorhombic Quaternized N atoms, redox-active dication Electrochromic devices, herbicides
Bis(4,4’-dimethyl-2,2’-bipyridine)oxidovanadium(IV) sulfate dihydrate C₂₄H₂₈N₄O₈S·2H₂O Not reported Methyl-substituted bipyridine, vanadium(IV) center Lipid metabolism regulation
4,4'-Bipyridine-1,1'-diium salts [C₁₀H₁₀N₂]²⁺·2X⁻ Variable Protonated N atoms, charge-supported H-bonds Ionic frameworks, proton conductors
  • Hydrogen Bonding : Unlike viologens, which rely on ionic interactions, the dihydrate forms neutral H-bonded layers, enhancing its stability in aqueous environments .
  • Substituent Effects : Methyl groups in bis(4,4’-dimethyl-2,2’-bipyridine) complexes increase hydrophobicity, altering solubility and biological activity compared to the unsubstituted dihydrate .

Physicochemical Properties

Table 2: Key Physicochemical Properties

Property This compound Viologen Dichloride 4,4'-Bipyridine-1,1'-diium Salts
Solubility in Water High (due to H-bonding) Moderate (ionic character) High (ionic dissociation)
Redox Activity Low High (reversible 2e⁻ redox) Moderate (pH-dependent)
Thermal Stability Dehydrates at ~100°C Stable up to 250°C Decomposes above 200°C
  • Redox Behavior : Viologens exhibit strong electrochromism, while the dihydrate’s redox inactivity limits its use in electrochemical applications .
  • Thermal Behavior : The dihydrate loses water molecules upon heating, unlike anhydrous derivatives like viologens .

Biological Activity

4,4'-Bipyridine dihydrate is a derivative of bipyridine, a compound widely recognized for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions in co-crystal formation, and potential therapeutic implications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial and antifungal properties of 4,4'-bipyridine derivatives. Diquaternary salts of 4,4'-bipyridinium have demonstrated significant efficacy against various microbial strains. For instance, a study employing the diffusimetric gelose surface diffusion method found that modifications in the para or meta positions of substituents on the bipyridine structure influenced selectivity without markedly affecting overall activity .

Table 1: Antimicrobial Efficacy of 4,4'-Bipyridine Derivatives

Compound TypeMicrobial StrainMinimum Inhibitory Concentration (MIC)
Diquaternary SaltsStaphylococcus aureus< 4 μg/mL
Klebsiella pneumoniae< 4 μg/mL
Candida albicans< 2 μg/mL
Coordination PolymersE. coli> 50 μg/mL
Candida krusei> 50 μg/mL

The above table summarizes findings from various studies indicating that while some derivatives exhibit potent antimicrobial activity at low concentrations, others require higher doses to achieve similar effects.

Co-Crystal Formation

The interaction of 4,4'-bipyridine with other pharmaceutical compounds has led to the formation of co-crystals that enhance solubility and bioavailability. A case study involving Zaltoprofen and 4,4'-bipyridine demonstrated that co-crystals formed between these compounds exhibited significantly improved solubility in water and buffer solutions compared to pure Zaltoprofen .

Research Findings on Co-Crystals

  • Thermodynamic Models : Differential Scanning Calorimetry (DSC) was utilized to analyze the thermal properties of these co-crystals, revealing insights into their stability and composition.
  • Characterization Techniques : X-ray diffraction and FT-IR spectroscopy confirmed the successful formation of co-crystals and provided data on molecular interactions.

Case Studies

Several studies have investigated the biological implications of 4,4'-bipyridine derivatives:

  • Antimicrobial Properties : A study assessed the effectiveness of various bipyridine derivatives against multi-drug resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated promising activity against these pathogens .
  • Biofilm Inhibition : Another investigation focused on the antibiofilm activity of coordination polymers derived from bipyridine. These compounds were effective in inhibiting biofilm formation at concentrations as low as 2 μg/mL, showcasing their potential in treating infections associated with biofilms .

Chemical Reactions Analysis

Hydration/Dehydration Dynamics

The dihydrate form (44Hy2 ) reversibly interconverts with the anhydrate (44AH ) under controlled humidity. Key thermodynamic and kinetic parameters include:

PropertyValue/ObservationSource
Critical relative humidity35% at 25°C (anhydrate ↔ dihydrate)
HysteresisNegligible
Transformation kineticsFast (<1 hour at 35% RH)
Sublimation tendencyAnhydrate sublimes readily at RT; dihydrate stable

This interconversion is critical for storage and handling, as exposure to ambient humidity can alter the compound’s solid-state form .

Coordination Chemistry

4,4'-Bipyridine dihydrate acts as a bridging ligand in coordination polymers. Notable examples include:

Copper(II) Acetate Complexes

Reaction with copper(II) acetate dihydrate yields polymeric structures:

text
2 Cu(CH₃COO)₂·2H₂O + 4,4'-BIPY·2H₂O → [Cu₂(CH₃COO)₄(4,4'-BIPY)₂]ₙ + 4 H₂O
  • Magnetic properties : μ = 1.77 B.M., higher than copper(II) acetate monohydrate (1.4 B.M.) .

  • Structural role : Bipyridine bridges Cu centers, displacing acetate from the dimeric Cu₂(CH₃COO)₄ unit .

Zinc(II) and Cadmium(II) Coordination Polymers

4,4'-BIPY dihydrate forms 1D chains or 2D networks with metal ions like Zn²⁺ and Cd²⁺, leveraging its conformational flexibility .

Redox Reactions

The dihydrate participates in reduction processes, though water loss often precedes reactivity:

Silylation

Reduction with Li and trimethylsilyl chloride (Me₃SiCl) yields N,N'-bis(trimethylsilyl)-4,4'-bipyridinylidene:

text
NC₅H₄-C₅H₄N + 2 Li + 2 Me₃SiCl → Me₃SiNC₅H₄-C₅H₄NSiMe₃ + 2 LiCl
  • Application : Redox-active reagent for salt-free reductions .

Acid-Base Reactivity

The dihydrate’s nitrogen atoms undergo protonation in acidic media, forming salts (e.g., dihydrochloride) .

Zwitterion Formation

Reaction with carboxylic acids (e.g., benzoic acid) produces zwitterionic structures stabilized by:

  • O–H⋯O hydrogen bonds.

  • π–π stacking between aromatic rings .

Thermal Behavior

Thermogravimetric analysis (TGA) reveals:

  • Dihydrate decomposition : Two-stage mass loss (H₂O release at 50–100°C; bipyridine sublimation >150°C) .

  • Anhydrate stability : Melts at 110.9°C (ΔHₓₐₙ = 18.2 kJ/mol) .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for 4,4'-Bipyridine dihydrate-coordinated metal complexes?

The synthesis typically involves reacting this compound with metal salts under controlled conditions. For example, copper(II) acetate dihydrate reacts with 4,4'-Bipyridine in aqueous or ethanol solutions to form polymeric complexes like [Cu₂(CH₃COO)₄(4,4'-bipy)₂]ₙ. Key steps include:

  • Stoichiometric mixing : Maintaining a 1:1 molar ratio of metal salt to ligand.
  • Solvent choice : Using polar solvents (e.g., water, ethanol) to enhance solubility.
  • Characterization : Employ elemental analysis, FT-IR spectroscopy (to confirm coordination via N-atom binding), and thermogravimetric analysis (TGA) to assess thermal stability .

Q. How is the crystal structure of this compound determined, and what role do hydrogen bonds play?

Single-crystal X-ray diffraction (SCXRD) is the primary method. The structure (space group C2, Z = 4) reveals two water molecules per 4,4'-Bipyridine unit. Hydrogen bonds (O–H···N and O–H···O) form infinite chains, stabilizing the supramolecular architecture. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling high-resolution data and twinned crystals .

Q. What safety precautions are critical when handling this compound?

  • Respiratory protection : Use fume hoods to avoid inhalation of dust, which may cause respiratory irritation.
  • Skin/eye contact : Wear nitrile gloves and safety goggles; rinse immediately with water if exposed.
  • Storage : Keep in sealed containers in dry, ventilated areas away from strong oxidizers/acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorphic forms of this compound?

Polymorphism arises from variations in synthesis (e.g., solvation, temperature). To address discrepancies:

  • Controlled crystallization : Use slow evaporation in different solvents (e.g., water vs. ethanol).
  • SCXRD comparison : Analyze unit cell parameters (e.g., space groups C2 vs. P2₁) and torsion angles (e.g., 40.8° in one polymorph vs. 18.5° in anhydrous forms).
  • Thermal analysis : TGA can distinguish hydrates from anhydrous forms .

Q. What methodologies are employed to design 4,4'-Bipyridine-based coordination polymers with tailored properties?

  • Ligand functionalization : Introduce carboxylate or methyl groups (e.g., 2,5-bis(trifluoromethyl)terephthalic acid) to modulate porosity and stability.
  • Metal selection : Transition metals (Zn²⁺, Mn²⁺) favor 1D chains or 3D frameworks via µ₂- or µ₃-bridging modes.
  • Hydrothermal synthesis : High-temperature/pressure conditions enhance crystallinity, as seen in [Mn(C₁₅H₈O₇)(4,4'-bipy)(H₂O)₃]·2H₂O .

Q. How do DFT studies enhance the understanding of 4,4'-Bipyridine-copper complex geometries?

Semiempirical DFT calculations predict bond lengths, angles, and electronic transitions. For [Cu₂(CH₃COO)₄(4,4'-bipy)₂]ₙ:

  • Optimize geometry : Compare computed Cu–N distances (~2.0 Å) with experimental SCXRD data.
  • Electronic spectra : Simulate UV-Vis absorption bands to assign d-d transitions or ligand-to-metal charge transfer (LMCT) .

Q. What advanced spectroscopic techniques probe adsorption behavior of 4,4'-Bipyridine on surfaces?

  • Surface-Enhanced Raman Spectroscopy (SERS) : Detects molecular orientation on metallic nanoparticles (e.g., Au/Ag).
  • Tip-Enhanced Raman Spectroscopy (TERS) : Provides nanoscale resolution under ultra-high vacuum (UHV) to study chemisorption mechanisms. These methods reveal binding modes (e.g., flat vs. vertical adsorption) critical for catalysis or sensor applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-pyridin-4-ylpyridine;dihydrate

InChI

InChI=1S/C10H8N2.2H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-8H;2*1H2

InChI Key

SMEGNDLCVNPDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.O.O

Origin of Product

United States

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